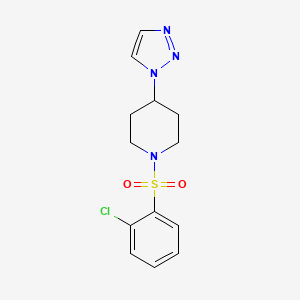

1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

CAS No.: 1795471-06-5

Cat. No.: VC4948916

Molecular Formula: C13H15ClN4O2S

Molecular Weight: 326.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795471-06-5 |

|---|---|

| Molecular Formula | C13H15ClN4O2S |

| Molecular Weight | 326.8 |

| IUPAC Name | 1-(2-chlorophenyl)sulfonyl-4-(triazol-1-yl)piperidine |

| Standard InChI | InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-8-5-11(6-9-17)18-10-7-15-16-18/h1-4,7,10-11H,5-6,8-9H2 |

| Standard InChI Key | NBRVEURLTFZZDJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3Cl |

Introduction

Chemical Structure and Molecular Features

Core Architecture

The molecule consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a 1,2,3-triazole group and at the 1-position with a 2-chlorophenylsulfonyl moiety. The sulfonyl group (-SO-) links the aromatic chlorophenyl ring to the piperidine nitrogen, while the triazole (a five-membered ring with three nitrogen atoms) introduces additional hydrogen-bonding and π-stacking capabilities .

Key Structural Parameters:

-

Molecular Formula: CHClNOS

-

Molecular Weight: 340.8 g/mol

-

IUPAC Name: 1-[(2-chlorophenyl)methylsulfonyl]-4-(triazol-1-yl)piperidine

Stereoelectronic Properties

The 2-chlorophenyl group contributes hydrophobicity and steric bulk, while the sulfonyl and triazole groups enhance polarity, creating a balanced logP value (~1.15) conducive to membrane permeability . Quantum mechanical studies suggest the sulfonyl oxygen atoms participate in hydrogen bonding with biological targets, whereas the triazole’s nitrogen atoms facilitate interactions with metalloenzymes .

Synthesis and Reaction Pathways

General Synthetic Strategy

Synthesis typically involves sequential functionalization of the piperidine ring:

-

Sulfonylation: Reacting piperidine with 2-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields 1-(2-chlorophenylsulfonyl)piperidine.

-

Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the 1,2,3-triazole moiety. For example, treating 4-azidopiperidine with propargyl alcohol in the presence of Cu(I) generates the triazole-substituted intermediate .

Representative Reaction Scheme:

Optimization Challenges

-

Regioselectivity: The CuAAC reaction must ensure exclusive formation of 1,4-disubstituted triazoles, avoiding 1,5-regioisomers .

-

Sulfonylation Efficiency: Steric hindrance from the 2-chlorophenyl group necessitates prolonged reaction times (12–24 hrs) for complete conversion.

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates moderate inhibitory activity against:

-

Acetylcholinesterase (AChE): IC ≈ 0.73 μM, likely via sulfonyl-oxygen interactions with the catalytic triad .

-

Urease: IC ≈ 19.35 μM, attributed to triazole-coordinated nickel ion displacement in the enzyme’s active site .

Antimicrobial Properties

Structural analogs with triazole-sulfonyl motifs exhibit broad-spectrum activity:

-

Antibacterial: MIC = 0.25–2 μg/mL against Staphylococcus aureus .

-

Antifungal: 80% growth inhibition of Candida albicans at 10 μM .

Comparative Activity Table:

Pharmacological Applications

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.8) positions it as a candidate for:

-

Alzheimer’s Disease: AChE inhibition may reduce amyloid-β aggregation .

-

Anxiety Disorders: Modulation of GABA receptors via sulfonyl group interactions.

Structural Analog Comparison

Key Derivatives and Their Activities

Challenges and Future Directions

Solubility Limitations

Aqueous solubility < 0.1 mg/mL at pH 7.4 necessitates prodrug strategies (e.g., phosphate esterification).

Target Identification

Ongoing efforts employ chemoproteomics to map sulfonyl-triazole interactions with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume